molecular formula C19H24O4 B13408485 meso-Hannokinol

meso-Hannokinol

Cat. No.: B13408485
M. Wt: 316.4 g/mol
InChI Key: GZVIQGVWSNEONZ-KDURUIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Hannokinol involves several steps, including the use of chiral reagents. One reported method uses a chiral Horner–Wittig reagent, which is readily available from 2-deoxy-D-ribose, to introduce the chiral 1,3-diol motif . The synthetic route typically involves Keck–Maruoka allylation, followed by Upjohn dihydroxylation and oxidative cleavage .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: meso-Hannokinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

meso-Hannokinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-Hannokinol involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production in microglial cells, which is mediated through the suppression of lipopolysaccharide-induced signaling pathways . This suggests that this compound may exert its effects by modulating inflammatory responses at the molecular level.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(3R,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol

InChI

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+

InChI Key

GZVIQGVWSNEONZ-KDURUIRLSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O

Origin of Product

United States

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